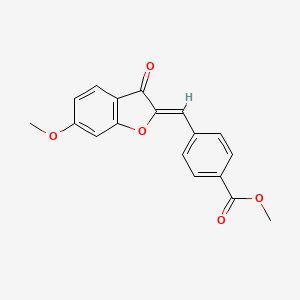

(Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-21-13-7-8-14-15(10-13)23-16(17(14)19)9-11-3-5-12(6-4-11)18(20)22-2/h3-10H,1-2H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHZBFZYYKTHQT-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Methoxylation: Introduction of the methoxy group at the 6-position of the benzofuran ring can be achieved using methanol and a suitable catalyst.

Formation of the Ylidene Group: The ylidene group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ylidene groups.

Reduction: Reduction reactions can target the carbonyl groups present in the structure.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

Oxidation: Products may include carboxylic acids and quinones.

Reduction: Alcohols and alkanes can be formed.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of benzofuran compounds exhibit potent antioxidant properties. The presence of the methoxy group enhances the electron-donating ability of the compound, potentially increasing its efficacy in scavenging free radicals. A study on similar benzofuran derivatives demonstrated significant antioxidant activity, suggesting that (Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate could serve as a lead compound for developing new antioxidants .

Anti-inflammatory Properties

Benzofuran derivatives have been shown to exhibit anti-inflammatory effects. The structural characteristics of (Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate suggest it may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX). In vitro studies on related compounds have reported a reduction in inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Studies have suggested that benzofuran derivatives possess anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, compounds with similar structures have been evaluated for their effects on various cancer cell lines, showing promising results against breast and colon cancer cells . The unique structure of (Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate may enhance its interaction with biological targets involved in cancer progression.

Synthesis of Novel Compounds

(Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate can act as an intermediate in synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including nucleophilic substitutions and cycloadditions, making it valuable in synthetic organic chemistry .

Development of Drug Candidates

The compound's ability to modify biological activity through structural variations makes it a candidate for developing new pharmaceuticals. Researchers can utilize it to create libraries of compounds for high-throughput screening against specific biological targets .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Antioxidant Activity | Demonstrated significant free radical scavenging ability | Potential antioxidant drug development |

| Investigation of Anti-inflammatory Effects | Inhibition of COX enzymes noted | Treatment for inflammatory diseases |

| Research on Anticancer Properties | Induced apoptosis in cancer cell lines | Development of anticancer therapies |

| Synthesis Research | Used as an intermediate in creating complex organic molecules | Organic synthesis and drug discovery |

Mechanism of Action

The mechanism by which (Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences in Substituent Effects

Electronic Effects: The methoxy group in the target compound provides moderate electron donation, stabilizing the benzofuran ketone via resonance. The 2,6-dichlorobenzyloxy substituent (in CAS 843669-50-1) introduces electron-withdrawing Cl atoms, reducing electron density at the benzofuran carbonyl and altering reactivity .

Steric and Solubility Profiles: Methoxy and hydroxy substituents (Ref: 10-F371829) reduce steric hindrance, favoring solubility in polar solvents.

Synthetic Accessibility :

- Methoxy and hydroxy derivatives are typically synthesized via nucleophilic substitution or condensation reactions.

- Dichlorobenzyloxy analogs require multi-step functionalization, increasing synthetic complexity .

Biological Activity

(Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies evaluating its pharmacological properties.

Structure and Synthesis

The compound features a benzofuran moiety, which contributes to its biological activity. The synthetic route typically involves:

- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving salicylaldehyde derivatives and acetic anhydride under acidic conditions.

- Introduction of Functional Groups : Methoxy and methyl groups are introduced via alkylation reactions, enhancing the compound's reactivity and biological potential.

- Final Condensation : The final product is synthesized by condensing the benzofuran derivative with methyl 4-formylbenzoate under basic conditions.

The biological activity of (Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is primarily attributed to its interaction with specific molecular targets in biological systems. It may exert its effects by:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Interaction : It may bind to cell surface receptors, influencing signal transduction pathways that regulate various physiological processes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, methoxylated derivatives have shown promising results in DPPH free radical scavenging assays, suggesting that (Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate could also possess antioxidant capabilities .

Antimicrobial Properties

Studies have evaluated the antimicrobial activity of related compounds against various pathogens. These compounds demonstrated significant antibacterial and antifungal activities, indicating that (Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate may share similar properties. The minimum inhibitory concentrations (MIC) for effective compounds ranged from 10 to 30 µg/ml against tested bacteria and fungi .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. In vivo studies on related benzofuran derivatives have shown significant inhibition of paw edema in animal models, indicating a possible therapeutic application in inflammatory conditions .

Case Studies and Research Findings

- Study on Antioxidant Activity :

- Antimicrobial Evaluation :

- Anti-inflammatory Assessment :

Summary Table of Biological Activities

Q & A

Q. Table 1: Critical Reaction Parameters

| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | THF | NaH | 0–5 | 65–75 | |

| 2 | DCM | DCC | RT | 70–85 | |

| 3 | MeOH | HCl | Reflux | 80–90 |

Basic: Which spectroscopic techniques are used to confirm the compound’s structure and stereochemistry?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Ester C=O stretch (1720–1740 cm⁻¹) and benzofuran C-O-C (1250–1280 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 370.4 for C₂₀H₁₈O₇) and fragmentation patterns validate purity .

Advanced: How can researchers optimize reaction yields and purity during synthesis?

Answer:

- Parameter Optimization :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereoselectivity; THF balances yield and configuration stability .

- Catalyst Screening : Use of NaH or LDA for condensation steps improves regioselectivity .

- Purification Strategies :

Advanced: How to resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?

Answer:

Discrepancies arise from assay conditions, cell lines, and compound stability:

- Assay Variability :

- Mechanistic Validation :

Q. Table 2: Reported Bioactivities

| Study Type | Activity | Model System | Reference |

|---|---|---|---|

| In vitro cytotoxicity | Antiproliferative (GI₅₀ = 1.5 µM) | MCF-7 cells | |

| Enzymatic assay | Cholinesterase inhibition (IC₅₀ = 8 µM) | Acetylcholinesterase |

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

- PASS Algorithm : Predicts anti-tumor, antiviral, and antioxidant activities via structure-activity relationships .

- Molecular Docking :

Advanced: What strategies enhance bioactivity in structural analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.